molecular formula C8H11BrIP B14268119 Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane CAS No. 138169-30-9

Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane

Cat. No.: B14268119
CAS No.: 138169-30-9
M. Wt: 344.95 g/mol
InChI Key: GGXGVTOGKXMRBJ-UHFFFAOYSA-N
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Description

Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of bromine, iodine, and a phenyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane typically involves the reaction of dimethylphenylphosphine with bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of Dimethylphenylphosphine: This is achieved by reacting phenylphosphine with methyl iodide in the presence of a base such as sodium hydride.

    Bromination and Iodination: The dimethylphenylphosphine is then treated with bromine and iodine to introduce the halogen atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different phosphorus-containing species.

    Coupling Reactions: It can participate in coupling reactions to form larger organophosphorus compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom and halogen substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethyl(phenyl)-lambda~5~-phosphane: Similar structure but with chlorine instead of bromine and iodine.

    Dimethyl(phenyl)-lambda~5~-phosphane: Lacks the halogen substituents.

    Bromo(dimethyl)phenylphosphine: Contains only bromine as the halogen substituent.

Properties

CAS No.

138169-30-9

Molecular Formula

C8H11BrIP

Molecular Weight

344.95 g/mol

IUPAC Name

bromo-iodo-dimethyl-phenyl-λ5-phosphane

InChI

InChI=1S/C8H11BrIP/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

GGXGVTOGKXMRBJ-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C1=CC=CC=C1)(Br)I

Origin of Product

United States

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